1-ベンジル-4-オキソピペリジン-3-カルボン酸メチル

説明

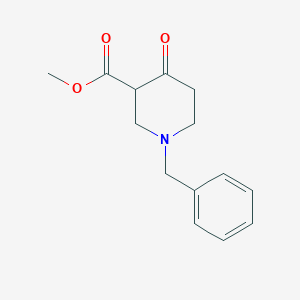

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate is an organic compound with the molecular formula C14H17NO3. This compound is a white to pale cream crystalline powder that is used primarily in chemical synthesis .

科学的研究の応用

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate is used in various scientific research applications:

作用機序

Target of Action

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, also known as BOC-methyl ester hydrochloride , is a complex organic compound. Its significance lies in its potential use as a building block for more complex molecules in organic synthesis.

Mode of Action

It is known that the compound can be used to synthesize more complex molecules . These complex molecules could have various mechanisms of action depending on their structure.

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

It is known that the compound is a white to pink crystalline powder that is hygroscopic, indicating that it absorbs moisture from the environment . It is also known that it should be stored in an inert atmosphere at room temperature .

準備方法

The synthesis of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate typically involves the reaction of 1-benzyl-4-piperidone with methyl chloroformate in the presence of a base . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The product is then purified by recrystallization from an appropriate solvent .

Industrial production methods involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

化学反応の分析

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

類似化合物との比較

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate can be compared with other similar compounds such as:

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: This compound has a similar structure but with an ethyl ester group instead of a methyl ester group.

1-Benzyl-3-carbomethoxy-4-piperidone hydrochloride: This is a synonym for Methyl 1-benzyl-4-oxopiperidine-3-carboxylate and shares the same chemical structure.

The uniqueness of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate lies in its specific ester group, which can influence its reactivity and the types of reactions it undergoes .

生物活性

1-Benzyl-3-methoxycarbonyl-4-piperidone is a compound belonging to the class of benzoylpiperidines, which have garnered attention for their diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

1-Benzyl-3-methoxycarbonyl-4-piperidone features a piperidine ring structure with a benzyl group and a methoxycarbonyl substituent. Its molecular formula is C14H17NO3, and it has a molecular weight of 247.29 g/mol. The compound exhibits stability under standard laboratory conditions but is sensitive to acidic environments, leading to potential degradation or hydrolysis.

The biological activity of 1-benzyl-3-methoxycarbonyl-4-piperidone is primarily attributed to its interactions with various molecular targets:

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially exhibiting analgesic or anti-inflammatory effects. Its structural similarity to naturally occurring neurotransmitters allows it to bind to specific receptors, modulating synaptic responses and influencing neurological pathways.

- Multidrug Resistance (MDR) Reversal : Research indicates that derivatives of benzoylpiperidines can inhibit the P-glycoprotein pump, which is responsible for the efflux of chemotherapeutic agents from cancer cells. This mechanism enhances the intracellular concentration of drugs, thereby overcoming resistance in cancer therapy .

Pharmacological Activities

1-Benzyl-3-methoxycarbonyl-4-piperidone has been studied for its potential applications in various therapeutic areas:

Study 1: Neuropharmacological Effects

A study investigating the effects of benzoylpiperidine derivatives on AMPA receptor kinetics demonstrated that these compounds could enhance synaptic transmission in model systems. This suggests that 1-benzyl-3-methoxycarbonyl-4-piperidone may have similar properties, warranting further investigation into its neuroprotective effects.

Study 2: MDR Reversal

Research highlighted the ability of certain benzoylpiperidine derivatives to reverse multidrug resistance in cancer cells by inhibiting P-glycoprotein. In vitro studies showed increased efficacy of chemotherapeutic agents when combined with these derivatives, indicating a potential role for 1-benzyl-3-methoxycarbonyl-4-piperidone in cancer treatment strategies .

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1-Benzyl-3-methoxycarbonyl-4-piperidone | Potential analgesic and anti-inflammatory effects | Modulation of neurotransmitter systems |

| Methyl 2,6-diphenyl-N-methyl-4-oxopiperidine | MDR reversal in cancer therapy | Inhibition of P-glycoprotein |

| N-Benzyl 4,4-disubstituted piperidines | Antiviral activity against H1N1 virus | Binding to hemagglutinin fusion peptides |

特性

IUPAC Name |

methyl 1-benzyl-4-oxopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTILULPLFUXPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276037 | |

| Record name | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57611-47-9 | |

| Record name | Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057611479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 1-BENZYL-4-OXO-3-PIPERIDINECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3J5GO5I1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。